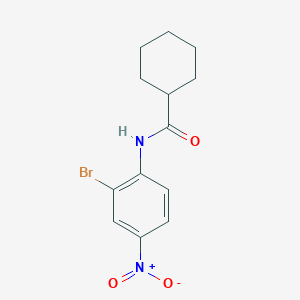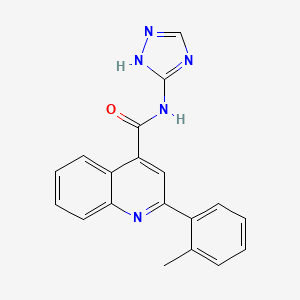
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide
Overview
Description
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide, also known as BNPC, is a chemical compound that has been widely used in scientific research due to its unique properties. BNPC is a member of the nitrophenyl family of compounds, which are known for their ability to form covalent bonds with proteins and other biomolecules.
Mechanism of Action
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide forms a covalent bond with cysteine residues in proteins through a nucleophilic substitution reaction. The resulting adduct is stable and irreversible, allowing for the identification and characterization of protein binding sites. The covalent modification of cysteine residues can also lead to changes in protein structure and function.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, the covalent modification of cysteine residues in proteins can lead to changes in protein structure and function, which may have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in lab experiments is its ability to form stable and irreversible adducts with cysteine residues in proteins. This allows for the identification and characterization of protein binding sites with high specificity. However, the covalent modification of cysteine residues can also lead to changes in protein structure and function, which may limit the applicability of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in certain experiments.
Future Directions
There are several potential future directions for the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in scientific research. One area of interest is the development of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide-based probes for the detection and quantification of cysteine residues in proteins. Another potential application is the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide as a tool for the identification and characterization of protein-protein interactions. Additionally, the use of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide in drug discovery and development may also be explored, as it has been shown to have potential as a lead compound for the development of novel therapeutics.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has been widely used in scientific research as a tool to study protein-ligand interactions. It has been shown to covalently modify cysteine residues in proteins, allowing for the identification and characterization of protein binding sites. N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has also been used to study enzyme kinetics and to screen for potential drug candidates.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLZSMPJBEKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263955.png)
![1-[4-(benzyloxy)phenyl]-4-(2-furoyl)piperazine](/img/structure/B4263986.png)

![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)


![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxybutanamide](/img/structure/B4264024.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4264035.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264045.png)
![isopropyl 2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264050.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264064.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)